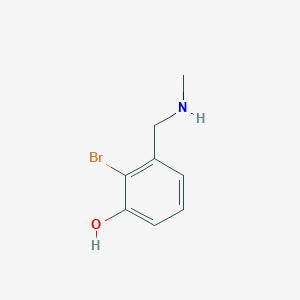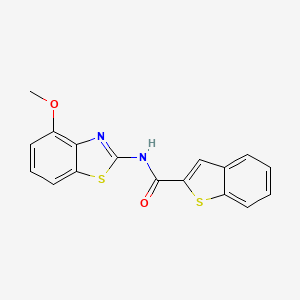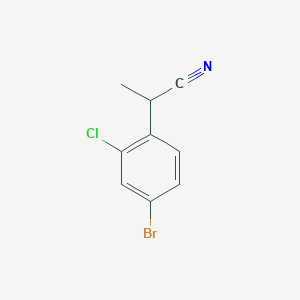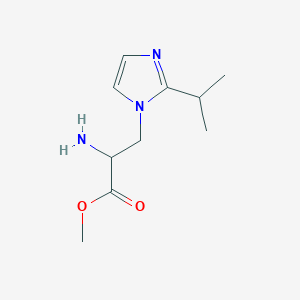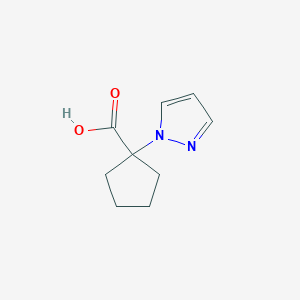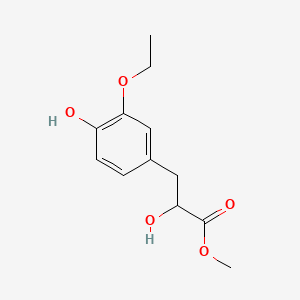
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloropropyl group and a difluoromethyl group attached to the oxadiazole ring
Méthodes De Préparation
The synthesis of 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with a chloropropyl and difluoromethyl substituent in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups attached to the oxadiazole ring.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate or sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential pharmaceutical agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy, safety, and pharmacokinetics.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparaison Avec Des Composés Similaires
2-(3-Chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(3-Chloropropyl)-1,3,4-oxadiazole: Lacks the difluoromethyl group, which may affect its reactivity and biological activity.
5-(Difluoromethyl)-1,3,4-oxadiazole: Lacks the chloropropyl group, which may influence its chemical properties and applications.
2-(3-Chloropropyl)-5-methyl-1,3,4-oxadiazole:
The uniqueness of this compound lies in the combination of the chloropropyl and difluoromethyl groups, which confer specific chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C6H7ClF2N2O |
|---|---|
Poids moléculaire |
196.58 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-5-(difluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C6H7ClF2N2O/c7-3-1-2-4-10-11-6(12-4)5(8)9/h5H,1-3H2 |
Clé InChI |
ITZJWPDZICRJOF-UHFFFAOYSA-N |
SMILES canonique |
C(CC1=NN=C(O1)C(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


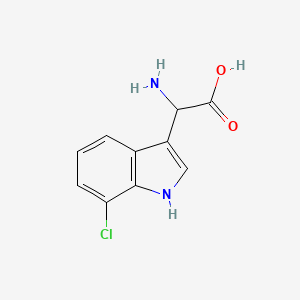
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)
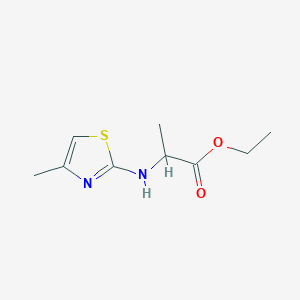
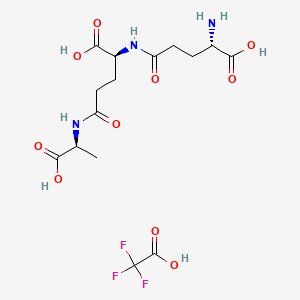
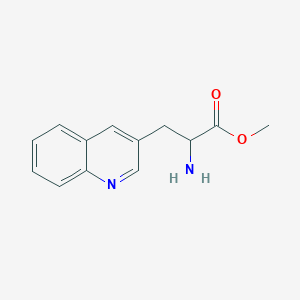
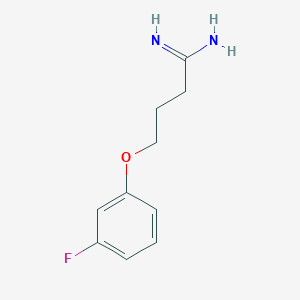
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
![methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B13576149.png)
